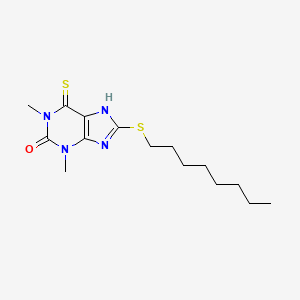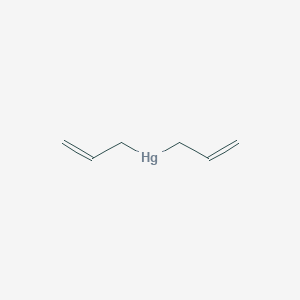
Mercury, di-2-propenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mercury, di-2-propenyl-, also known as diallyl mercury, is an organomercury compound with the chemical formula C6H10Hg. This compound is characterized by the presence of two allyl groups (2-propenyl groups) bonded to a central mercury atom. Organomercury compounds are known for their diverse applications and unique chemical properties, although they are often associated with toxicity concerns.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of mercury, di-2-propenyl- typically involves the reaction of mercury(II) chloride with allyl magnesium bromide (Grignard reagent) in an anhydrous ether solution. The reaction proceeds as follows:
HgCl2+2CH2=CHCH2MgBr→(CH2=CHCH2)2Hg+2MgBrCl
This reaction requires careful control of temperature and anhydrous conditions to prevent the decomposition of the Grignard reagent and ensure the successful formation of the desired organomercury compound.
Industrial Production Methods
Industrial production of mercury, di-2-propenyl- is not common due to the toxicity and environmental concerns associated with mercury compounds. when produced, it follows similar synthetic routes as described above, with additional purification steps to ensure the removal of impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Mercury, di-2-propenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: Reduction reactions can convert mercury, di-2-propenyl- to elemental mercury and allyl compounds.
Substitution: The allyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Mercury(II) oxide (HgO) and allyl alcohols.
Reduction: Elemental mercury (Hg) and allyl compounds.
Substitution: Various substituted organomercury compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Mercury, di-2-propenyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: Studied for its interactions with biological molecules and potential toxicological effects.
Medicine: Investigated for its potential use in medicinal chemistry, although its toxicity limits its practical applications.
Industry: Utilized in the production of certain specialized materials and as a catalyst in specific chemical reactions.
Wirkmechanismus
The mechanism of action of mercury, di-2-propenyl- involves its ability to form strong bonds with sulfur-containing biomolecules, such as proteins and enzymes. This interaction can inhibit the function of these biomolecules, leading to toxic effects. The compound can also disrupt cellular processes by binding to thiol groups in proteins, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mercury, di-2-propenyl disulfide: Another organomercury compound with similar chemical properties but different reactivity due to the presence of sulfur atoms.
Mercury, di-2-propenyl tetrasulfide: Contains more sulfur atoms, leading to different chemical behavior and applications.
Uniqueness
Mercury, di-2-propenyl- is unique due to its specific structure, which allows it to participate in a variety of chemical reactions
Eigenschaften
CAS-Nummer |
2097-71-4 |
|---|---|
Molekularformel |
C6H10Hg |
Molekulargewicht |
282.74 g/mol |
IUPAC-Name |
bis(prop-2-enyl)mercury |
InChI |
InChI=1S/2C3H5.Hg/c2*1-3-2;/h2*3H,1-2H2; |
InChI-Schlüssel |
AQYFPYBUJYFOJA-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC[Hg]CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


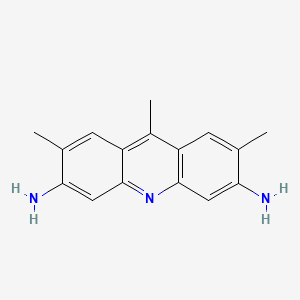

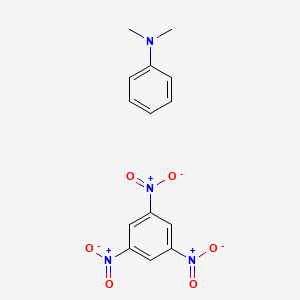
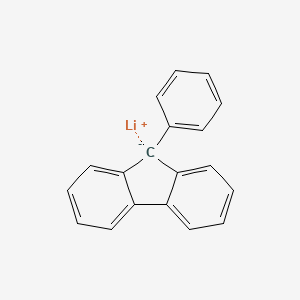
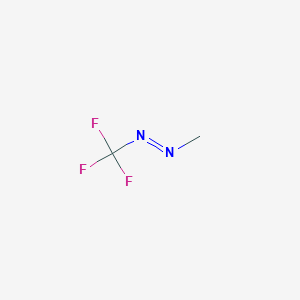
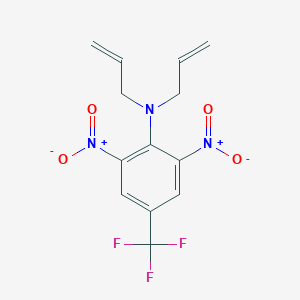
![1H-Pyrazolo[3,4-b]pyrido[2,3-e]pyrazine](/img/structure/B14746524.png)

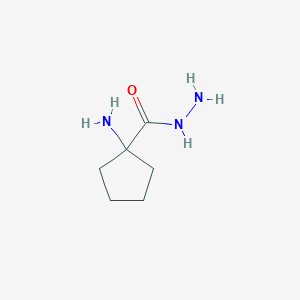
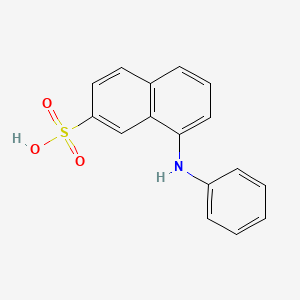
![Trichloro[bis(trifluoromethyl)]-lambda~5~-phosphane](/img/structure/B14746547.png)
![[1,3]Thiazolo[4,5-F]quinoxaline](/img/structure/B14746556.png)

